3-(2-Hydroxyethyl)-2-{3-[3-(2-hydroxyethyl)-5-methyl-1,3-benzothiazol-2(3H)-ylidene]-2-methylprop-1-en-1-yl}-5-methyl-1,3-benzothiazol-3-ium bromide
Description
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Properties
CAS No. |
36393-83-6 |
|---|---|
Molecular Formula |
C24H27BrN2O2S2 |
Molecular Weight |
519.5 g/mol |
IUPAC Name |
2-[2-[3-[3-(2-hydroxyethyl)-5-methyl-1,3-benzothiazol-3-ium-2-yl]-2-methylprop-2-enylidene]-5-methyl-1,3-benzothiazol-3-yl]ethanol;bromide |
InChI |
InChI=1S/C24H27N2O2S2.BrH/c1-16-4-6-21-19(12-16)25(8-10-27)23(29-21)14-18(3)15-24-26(9-11-28)20-13-17(2)5-7-22(20)30-24;/h4-7,12-15,27-28H,8-11H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
RJBLPGNHGXGINV-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=CC(=CC3=[N+](C4=C(S3)C=CC(=C4)C)CCO)C)N2CCO.[Br-] |
Origin of Product |
United States |
Biological Activity
The compound 3-(2-hydroxyethyl)-2-{3-[3-(2-hydroxyethyl)-5-methyl-1,3-benzothiazol-2(3H)-ylidene]-2-methylprop-1-en-1-yl}-5-methyl-1,3-benzothiazol-3-ium bromide , also known by its CAS number 23216-84-4 , is a member of the benzothiazole family, which is noted for various biological activities. This article reviews the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and toxicity profiles.
- Molecular Formula : C25H29BrN2O2S2
- Molecular Weight : 533.54 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Benzothiazoles and their derivatives have been extensively studied for their biological activities, including antimicrobial, antifungal, and anticancer properties. The specific compound under review exhibits several noteworthy biological activities:
Antimicrobial Activity
Research indicates that benzothiazole derivatives can possess significant antimicrobial properties. For instance, studies have shown that certain benzothiazoles exhibit fumigant activity against various pathogens such as Sclerotinia sclerotiorum and Ditylenchus destructor, suggesting potential applications in agricultural pest control .
Anticancer Properties
Benzothiazole derivatives have been identified as potential anticancer agents. A related compound demonstrated selective cytotoxicity against several human tumor cell lines, including breast and colon cancer cells. The mechanism involves metabolic activation leading to the formation of reactive electrophiles that damage cellular components .
The biological activity of benzothiazole compounds is often attributed to their ability to interact with various biological targets:
- Protein Interactions : Benzothiazoles can alter the expression levels of proteins involved in stress responses and energy metabolism in organisms such as Bradysia odoriphaga. This alteration can disrupt normal cellular functions .
- DNA/RNA Synthesis Interference : Some studies suggest that benzothiazoles may interfere with DNA and RNA synthesis pathways, contributing to their cytotoxic effects on cancer cells .
Case Studies and Research Findings
Toxicity and Safety Profiles
While benzothiazole derivatives show promise in therapeutic applications, their safety profiles must be carefully evaluated. Toxicological studies have indicated that some derivatives may exhibit cytotoxic effects at certain concentrations, necessitating thorough risk assessments before clinical use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
